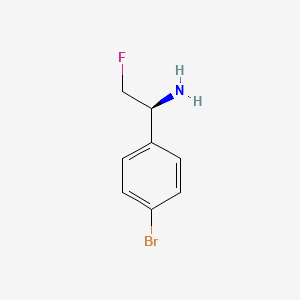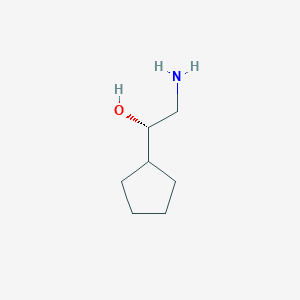![molecular formula C8H13N3O2S B13251849 2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13251849.png)
2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of a sulfonamide group at the 3-position and a methyl group at the 2-position further defines its chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe sulfonamide group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid followed by amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to meet industrial standards.
化学反応の分析
Types of Reactions
2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazopyridines with various functional groups.
科学的研究の応用
2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex. Additionally, the imidazopyridine core can interact with hydrophobic pockets within the target protein, enhancing binding affinity .
類似化合物との比較
2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide can be compared with other imidazopyridine derivatives:
2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid: Similar core structure but with a carboxylic acid group instead of a sulfonamide group.
5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-ylmethylamine: Contains a methylamine group at the 6-position instead of a sulfonamide group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor and its solubility in aqueous environments.
特性
分子式 |
C8H13N3O2S |
|---|---|
分子量 |
215.28 g/mol |
IUPAC名 |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-6-8(14(9,12)13)11-5-3-2-4-7(11)10-6/h2-5H2,1H3,(H2,9,12,13) |
InChIキー |
XYKCJXLRGAYRTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2CCCCC2=N1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl[1-(4-fluorophenyl)propyl]amine](/img/structure/B13251766.png)
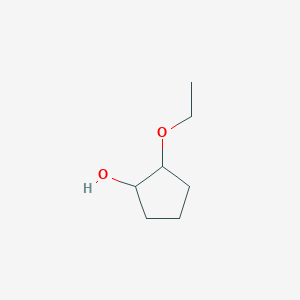
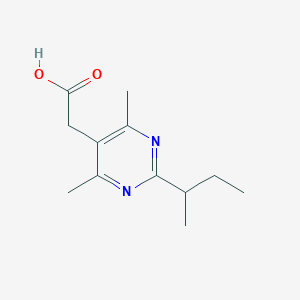
![2-[(3-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B13251789.png)
![3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13251799.png)
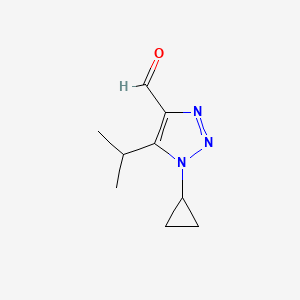
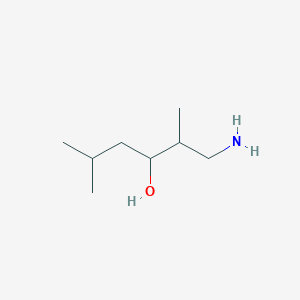
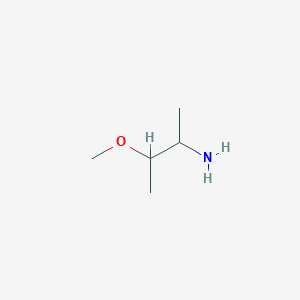
![2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine](/img/structure/B13251842.png)
![N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine](/img/structure/B13251845.png)


